molecular formula C30H21BrN2 B3394308 N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine CAS No. 1181679-85-5

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine

Cat. No.: B3394308
CAS No.: 1181679-85-5
M. Wt: 489.4 g/mol
InChI Key: CDBQVGXOEQOZHS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 9H-carbazole.

    Formation of Intermediate: 4-bromoaniline is reacted with 9H-carbazole in the presence of a suitable catalyst, such as palladium, to form an intermediate compound.

    Coupling Reaction: The intermediate compound undergoes a coupling reaction with diphenylamine in the presence of a base, such as potassium carbonate, to yield the final product.

The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product’s formation with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its anticancer effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-2-amine
  • N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-4-amine
  • N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-5-amine

Uniqueness

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .

Properties

IUPAC Name

N-(4-bromophenyl)-N,9-diphenylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BrN2/c31-22-15-17-25(18-16-22)32(23-9-3-1-4-10-23)26-19-20-30-28(21-26)27-13-7-8-14-29(27)33(30)24-11-5-2-6-12-24/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBQVGXOEQOZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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